molecular formula C25H23N5O3S2 B11703493 N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide

N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide

Cat. No.: B11703493
M. Wt: 505.6 g/mol
InChI Key: TVZKMJSWTIHPKZ-UHFFFAOYSA-N
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Description

1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that features a combination of benzenesulfonyl, phenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzenesulfonyl imine: This can be achieved by reacting benzenesulfonyl chloride with aniline under basic conditions.

    Synthesis of the pyrazolyl thiourea: This involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with thiourea in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Interference with cellular pathways: It may disrupt or modulate key cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)UREA: Similar structure but with a urea group instead of thiourea.

    1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMATE: Similar structure but with a carbamate group.

Uniqueness

The uniqueness of 1-(Z)-[(BENZENESULFONYL)IMINOMETHYL]-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23N5O3S2

Molecular Weight

505.6 g/mol

IUPAC Name

1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

InChI

InChI=1S/C25H23N5O3S2/c1-18-22(24(31)30(29(18)2)20-14-8-4-9-15-20)26-25(34)27-23(19-12-6-3-7-13-19)28-35(32,33)21-16-10-5-11-17-21/h3-17H,1-2H3,(H2,26,27,28,34)

InChI Key

TVZKMJSWTIHPKZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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